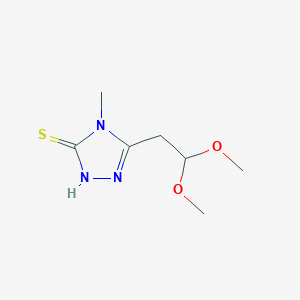

5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

Historical Context of 1,2,4-Triazole-3-thiol Derivatives in Drug Discovery

The 1,2,4-triazole scaffold has been a cornerstone of heterocyclic chemistry since its discovery, owing to its aromatic stability, tunable electronic properties, and versatility in forming hydrogen bonds. Derivatives bearing a thiol group at the C3 position, such as 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, gained prominence in the late 20th century as researchers explored their pharmacokinetic advantages, including enhanced solubility and metabolic stability. Early work focused on antifungal agents like fluconazole, but recent studies have expanded into anticancer, antibacterial, and antifibrotic applications. The dimethoxyethyl side chain in this compound introduces steric and electronic modifications that may influence target binding, as seen in analogous triazole-thiol derivatives.

Significance in Heterocyclic Chemistry Research

The structural complexity of 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol arises from three key features:

- Aromatic Triazole Core : The 1,2,4-triazole ring exhibits resonance stabilization, with bond lengths between 132–136 pm, enabling π-π stacking interactions in biological systems.

- Thiol Functionality : The C3-thiol group ($$-\text{SH}$$) serves as a nucleophilic site for forming disulfide bonds or coordinating metal ions, a property exploited in catalytic and therapeutic contexts.

- Substituent Effects : The 2,2-dimethoxyethyl group at C5 introduces chirality and ether oxygen atoms capable of hydrogen bonding, while the N4-methyl group enhances lipophilicity.

These features are exemplified in the compound’s physical properties:

| Property | Value | Source |

|---|---|---|

| Density | 1.28 g/cm³ (analogous compound) | |

| Boiling Point | 173°C (estimated) | |

| LogP | 0.67 (predicted) |

Research Trajectory and Current State of Knowledge

Synthetic routes to 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involve cyclocondensation reactions. For example, thiosemicarbazides may react with formic acid derivatives under acidic conditions, followed by functionalization of the C5 position. Recent advances in click chemistry and microwave-assisted synthesis have improved yields for similar triazole-thiols.

Biologically, while direct studies on this specific compound are limited, structural analogs demonstrate:

- Antibacterial Activity : Triazole-thioethers with fluoroquinazolinyl moieties show MIC values of 2–8 μg/mL against Staphylococcus aureus.

- Antifibrotic Effects : Derivatives like HD2 inhibit DCN1 with IC~50~ values of 2.96 nM, reducing cardiac fibrosis in murine models.

- Enzyme Inhibition : The thiol group chelates zinc ions in metalloenzymes, potentially modulating targets like angiotensin-converting enzyme (ACE).

Positioning Within the Broader 1,2,4-Triazole Research Landscape

Compared to simpler analogs such as 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 4418-57-9), the dimethoxyethyl variant offers:

- Enhanced Solubility : The ether oxygen atoms increase polarity, addressing a common limitation of hydrophobic triazoles.

- Stereochemical Complexity : The chiral center at C5 enables enantioselective interactions, a feature underutilized in early-generation triazoles.

Ongoing research priorities include:

Properties

IUPAC Name |

3-(2,2-dimethoxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-10-5(8-9-7(10)13)4-6(11-2)12-3/h6H,4H2,1-3H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVMPPYORXPGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol against various bacterial and fungal strains. For instance:

- Antifungal Activity : The compound has shown significant activity against fungi by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to other triazole antifungals that target the cytochrome P450-dependent enzyme CYP51.

- Antibacterial Activity : It has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and function.

Case Studies

- Study on Antifungal Efficacy : A recent investigation assessed the compound's activity against Candida species. Results indicated that it exhibited lower Minimum Inhibitory Concentration (MIC) values compared to traditional antifungal agents like fluconazole, suggesting its potential as an effective alternative in treating fungal infections .

- Evaluation Against Bacterial Strains : In another study focusing on multidrug-resistant strains of Staphylococcus aureus, the compound displayed remarkable antibacterial properties with MIC values significantly lower than those of conventional antibiotics such as methicillin .

Applications in Medicinal Chemistry

Due to its biological activities, 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is being explored for potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents that can combat resistant strains.

- Agricultural Chemistry : Its antifungal properties may be harnessed in agricultural formulations to protect crops from fungal pathogens.

Mechanism of Action

The mechanism of action of 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 4-methyl-4H-1,2,4-triazole-3-thiol scaffold is a versatile platform for functionalization. Key structural analogs and their substituents are summarized below:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., bromophenyl in ) enhance electrophilicity, favoring nucleophilic substitution reactions . In contrast, electron-donating groups like ethoxy () may stabilize charge distribution .

- Solubility : The 2,2-dimethoxyethyl group in the target compound introduces polarity via ether linkages, likely improving aqueous solubility compared to adamantane or aryl-substituted analogs .

Computational and Spectroscopic Insights

- DFT Studies : highlights the role of exact exchange in density-functional theory (DFT) for predicting thermochemical properties, which could guide optimization of the target compound’s electronic structure .

- Spectroscopic Characterization : Analogs are routinely characterized via $^1$H NMR, HRMS, and IR (e.g., ), confirming substituent integration and purity .

Biological Activity

5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

The molecular formula of 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is with a molecular weight of 203.26 g/mol. The compound features a triazole ring substituted with a thiol group, which is significant for its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit notable anticancer properties. The compound under discussion has shown selective cytotoxicity against various cancer cell lines. For instance, derivatives of triazole-thiol have demonstrated significant activity against melanoma and breast cancer cell lines:

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | IGR39 (Melanoma) | 22.3 ± 2.5 |

| 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | MDA-MB-231 (Breast Cancer) | 9.7 ± 1.6 |

| 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Panc-1 (Pancreatic Carcinoma) | 26.2 ± 1.0 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The triazole-thiol derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds possess moderate to strong activity against various bacterial strains and fungi. For example:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Candida albicans | Moderate |

The presence of the thiol group is believed to enhance the antimicrobial efficacy by disrupting microbial cell membranes and interfering with metabolic processes .

The mechanisms by which 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and microbial growth.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis in cancer cells while damaging microbial cells.

- Cell Cycle Arrest : Evidence suggests that the compound can halt the progression of cancer cells through specific phases of the cell cycle.

Case Studies

Several studies have focused on the synthesis and evaluation of this class of compounds:

- Study on Cytotoxicity : A study reported that various triazole-thiol derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The results indicated that modifications to the thiol group significantly influenced anticancer activity .

- Antimicrobial Evaluation : Another research effort highlighted the synthesis of multiple triazole derivatives and their subsequent testing against common pathogens. The results demonstrated promising antimicrobial properties linked to structural variations in the compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.